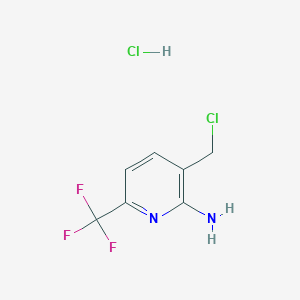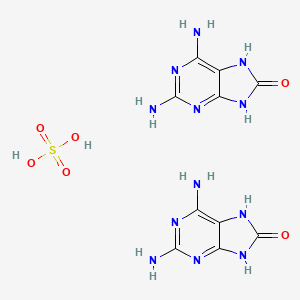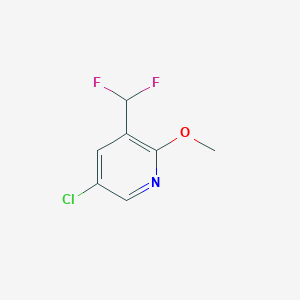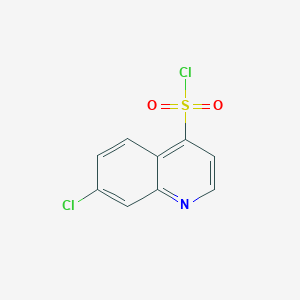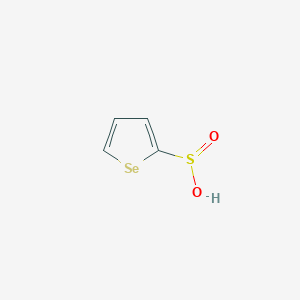
Selenophene-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene-2-sulfinicacid is an organoselenium compound that belongs to the class of selenium-based heterocyclics It is characterized by a five-membered ring structure containing one selenium atom and a sulfinic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-sulfinicacid typically involves the cyclization of appropriate precursors. One common method is the selenobromination of thienylpropargyl alcohols using cyclohexene as an additive. This reaction is conducted at room temperature or at 0°C, depending on the desired regioisomer . Another approach involves the use of simple inorganic selenium precursors such as elemental selenium, selenium dioxide, and sodium selenide . These methods often involve the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available and cost-effective starting materials. The use of elemental selenium and selenium dioxide as precursors is particularly advantageous due to their availability and low cost . Additionally, the development of catalytic processes that enhance the efficiency and selectivity of the synthesis is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Selenophene-2-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the selenium atom and the sulfinic acid group, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine and iodine . The reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile and dichloromethane.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenophene-2-sulfonic acid, while reduction reactions can produce selenophene-2-sulfinic acid derivatives with varying degrees of saturation .
Aplicaciones Científicas De Investigación
Selenophene-2-sulfinicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organoselenium compounds . In biology and medicine, selenophene derivatives have shown promising biological activities, including antioxidant, anticancer, and antimicrobial effects . Additionally, selenophene-based materials are being explored for their potential use in organic solar cells and other electronic applications due to their unique electronic properties .
Mecanismo De Acción
The mechanism of action of selenophene-2-sulfinicacid involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the sulfinic acid group can interact with various biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Selenophene-2-sulfinicacid can be compared to other selenium-containing heterocycles such as selenophene, benzoselenophene, and thiophene . While all these compounds share a similar five-membered ring structure, this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
List of Similar Compounds:- Selenophene
- Benzoselenophene
- Thiophene
- Furan
- Pyrrole
Propiedades
Fórmula molecular |
C4H4O2SSe |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
selenophene-2-sulfinic acid |
InChI |
InChI=1S/C4H4O2SSe/c5-7(6)4-2-1-3-8-4/h1-3H,(H,5,6) |
Clave InChI |
UCRMKPZRESZMSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




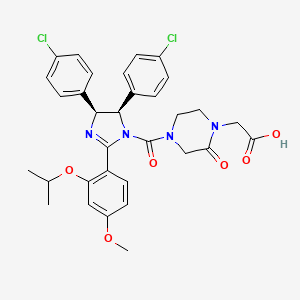
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
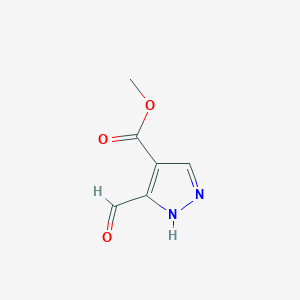
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)


